molecular formula C16H18O6 B14369319 3,3'-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) CAS No. 92405-63-5

3,3'-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one)

Katalognummer: B14369319
CAS-Nummer: 92405-63-5
Molekulargewicht: 306.31 g/mol
InChI-Schlüssel: ZOMQUWOWBQCPMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is a chemical compound known for its unique structure and properties It consists of two pyran-2-one rings connected by a butane-1,1-diyl bridge, with hydroxyl and methyl groups attached to the pyran rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-hydroxy-6-methyl-2H-pyran-2-one with butane-1,1-diyl dibromide in the presence of a base. The reaction is carried out in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It finds applications in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-(Butane-1,1-diyl)bis(4-hydroxy-6-methyl-2H-pyran-2-one) is unique due to its specific structural features, including the pyran-2-one rings and the butane-1,1-diyl bridge. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Eigenschaften

CAS-Nummer

92405-63-5

Molekularformel

C16H18O6

Molekulargewicht

306.31 g/mol

IUPAC-Name

4-hydroxy-3-[1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)butyl]-6-methylpyran-2-one

InChI

InChI=1S/C16H18O6/c1-4-5-10(13-11(17)6-8(2)21-15(13)19)14-12(18)7-9(3)22-16(14)20/h6-7,10,17-18H,4-5H2,1-3H3

InChI-Schlüssel

ZOMQUWOWBQCPMO-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1=C(C=C(OC1=O)C)O)C2=C(C=C(OC2=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.